Product packaging for Bicyclo[3.1.0]hexan-6-amine(Cat. No.:CAS No. 61888-99-1)

Bicyclo[3.1.0]hexan-6-amine

Cat. No.: B12213294
CAS No.: 61888-99-1
M. Wt: 97.16 g/mol
InChI Key: JJGAHPCJQQSLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.1.0]hexan-6-amine is a chemically constrained bicyclic scaffold of high value in scientific research and drug discovery. Its rigid [3.1.0]hexane core, which incorporates a fused cyclopropane ring, introduces significant ring strain and a defined three-dimensional structure. This makes it a privileged scaffold for exploring biologically relevant chemical space, particularly in the design of novel enzyme inhibitors and receptor modulators where it can mimic transition states or bioactive conformations of flexible sugars and nucleosides . Researchers utilize this amine as a versatile building block in the synthesis of more complex molecules. Its primary application is in medicinal chemistry, where it serves as a key intermediate for constructing targeted therapeutics. For instance, derivatives of this compound have been developed as potential inhibitors of the mycobacterial galactofuranosyltransferase GlfT2, a promising target in the fight against tuberculosis . Furthermore, the scaffold is central to the development of potent and selective ligands for the Adenosine A3 Receptor (A3AR), a recognized target for treating inflammation and cancer . The compound's mechanism of action is context-dependent, defined by the final molecular structure it is incorporated into. In its protonated form under physiological conditions, the amine group can provide a positive charge that is crucial for mimicking electrophilic transition states in glycosyltransferase reactions . When used in nucleoside analogs (replacing the ribose sugar), the bicyclo[3.1.0]hexane moiety locks the molecule into a specific conformation, often leading to improved affinity and selectivity for target proteins like purinergic receptors . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B12213294 Bicyclo[3.1.0]hexan-6-amine CAS No. 61888-99-1

Properties

CAS No.

61888-99-1

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

bicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C6H11N/c7-6-4-2-1-3-5(4)6/h4-6H,1-3,7H2

InChI Key

JJGAHPCJQQSLTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C2N

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 3.1.0 Hexan 6 Amine and Its Derivatives

Construction of the Bicyclo[3.1.0]hexane Core

The synthesis of the bicyclo[3.1.0]hexane skeleton is primarily achieved through two major strategies: the formation of the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered ring (cyclopropanation) or the convergent assembly of the bicyclic structure from acyclic or monocyclic precursors (annulation/cycloaddition).

Cyclopropanation Reactions for Ring System Formation

Cyclopropanation involves the creation of the three-membered ring as the final key step in forming the bicyclic system. This approach has been extensively studied, leading to several effective strategies.

The Intramolecular Simmons-Smith (IMSS) cyclopropanation has been established as a robust method for constructing substituted bicycloalkanes. acs.orgnih.gov This strategy involves the preparation of functionalized gem-diiodoalkanes that also contain an allylic alcohol. acs.orgnih.gov The subsequent intramolecular cyclization is successful for synthesizing bicyclo[3.1.0]hexanes. acs.orgnih.gov The scope of this reaction is broad, tolerating substitution on the alkene and at the allylic position, consistently providing the bicyclic products in high yields. acs.orgnih.gov Furthermore, the IMSS reaction can proceed with high diastereoselectivity, enabling the synthesis of complex fused tricycloalkane systems. acs.orgnih.gov The presence of directing groups, such as allylic alcohols, can significantly promote the IMSS reaction. acs.orgnih.gov

Table 1: Synthesis of Bicyclo[3.1.0]hexanes via Intramolecular Simmons-Smith Cyclopropanation acs.orgnih.gov The following is an interactive table based on reported findings. Specific substrate details are generalized to illustrate the scope.

Substrate Precursor (Functionalized gem-diiodoalkane)Directing GroupYield of Bicyclo[3.1.0]hexane ProductDiastereoselectivity
Allylic alcohol-containing gem-diiodoalkaneHydroxyl (-OH)HighHigh
Alkene-substituted precursorHydroxyl (-OH)HighN/A
Allylic-substituted precursorHydroxyl (-OH)HighN/A
Precursor for 5-3-5 fused tricycloalkaneHydroxyl (-OH)HighHigh

A significant challenge in chemical synthesis has been the stereoselective construction of cyclopropanes with highly congested vicinal all-carbon quaternary stereocenters. d-nb.infonih.gov A novel method addresses this by employing an intramolecular radical cyclopropanation of unactivated alkenes using the simple α-methylene group of aldehydes as the C1 source. d-nb.infonih.govresearchgate.net This reaction is enabled by a cooperative catalyst system of Copper(I) and a secondary amine. d-nb.infonih.govsustech.edu.cn The methodology allows for the single-step construction of bicyclo[3.1.0]hexane skeletons with excellent efficiency and a broad substrate scope, which includes various terminal and internal alkenes. d-nb.infonih.gov An asymmetric version of this reaction has been successfully developed, providing an effective route to enantioenriched bicyclo[3.1.0]hexanes bearing two crucial vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.infonih.gov Mechanistic studies suggest that the reaction proceeds through a stepwise radical process. d-nb.infonih.gov

Table 2: Scope of Cu(I)/Secondary Amine-Catalyzed Radical Cyclopropanation d-nb.infonih.gov This interactive table summarizes the versatility of the catalytic system with different alkene substrates.

Alkene Type in Alkenyl Aldehyde SubstrateProduct FormedEfficiencyEnantioselectivity
Terminal AlkenesBicyclo[3.1.0]hexaneExcellentGood to Excellent
Internal AlkenesBicyclo[3.1.0]hexaneExcellentGood to Excellent
(Hetero)aromatic-substituted Geminal AlkenesBicyclo[3.1.0]hexaneExcellentGood to Excellent
Alkenyl-substituted Geminal AlkenesBicyclo[3.1.0]hexaneExcellentGood to Excellent
Alkyl-substituted Geminal AlkenesBicyclo[3.1.0]hexaneExcellentGood to Excellent

Homogeneous gold catalysis has become a powerful tool for cyclopropanation due to its mild reaction conditions and high efficiency. rsc.org Gold(I)-catalyzed reactions can be used to synthesize bicyclo[3.1.0]hexane derivatives through various pathways. nsf.govnih.gov One such method involves the gold(I)-catalyzed oxidative cyclopropanation of N-allylynamides, which yields 3-aza-bicyclo[3.1.0]hexan-2-one derivatives. nih.gov Another approach is the highly diastereoselective and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes catalyzed by cationic Au(I)/chiral phosphoramidite complexes. researchgate.net This provides access to densely functionalized bicyclo[3.1.0]hexanes that possess three contiguous stereogenic centers. researchgate.net The mechanism for these transformations is thought to involve the formation of reactive cyclopropyl (B3062369) gold(I) carbene-like intermediates. rsc.org

Table 3: Examples of Gold(I)-Catalyzed Synthesis of Bicyclo[3.1.0]hexane Derivatives nih.govresearchgate.net An interactive table showcasing different Gold(I)-catalyzed approaches.

SubstrateCatalyst SystemOxidant / AdditiveProduct TypeYieldEnantioselectivity
N-allylynamidesIMesAuCl/AgBF4Pyridine N-oxide3-Aza-bicyclo[3.1.0]hexan-2-oneModerate to HighN/A
1,6-EnynesCationic Au(I)/Chiral PhosphoramiditeN-OxideDensely functionalized bicyclo[3.1.0]hexaneHighHigh (up to 98:2 e.r.)

Annulation and Cycloaddition Approaches to Bicyclic Structures

Convergent strategies that assemble the bicyclic core from separate components offer an alternative and powerful approach, often allowing for rapid increases in molecular complexity.

A novel and convergent synthesis of bicyclo[3.1.0]hexanes is achieved through a (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This reaction proceeds under mild conditions using either an organic or an iridium photoredox catalyst with blue LED irradiation. nih.govrsc.org The method demonstrates a broad scope for both the cyclopropene (B1174273) and aminocyclopropane derivatives, affording good yields. nih.govrsc.org A key advantage of this strategy is the creation of a bicyclic scaffold with three contiguous stereocenters, including an all-carbon benzylic quaternary center. nih.gov The reaction is highly diastereoselective, particularly when using difluorocyclopropenes, which provides access to valuable fluorinated building blocks for medicinal chemistry. nih.gov This radical-based annulation strategy represents a complementary approach to traditional methods for synthesizing substituted bicyclo[3.1.0]hexanes. nih.gov

Table 4: Photoredox-Mediated (3+2) Annulation for Bicyclo[3.1.0]hexane Synthesis nih.govrsc.org This interactive table highlights the scope and diastereoselectivity of the annulation reaction.

Cyclopropene PartnerAminocyclopropane PartnerCatalyst SystemKey Feature of ProductYield
Diester-substituted CyclopropeneCyclopropylanilineOrganic or Iridium Photoredox CatalystAll-carbon benzylic quaternary centerGood
DifluorocyclopropeneCyclopropylaniline with removable substituentOrganic or Iridium Photoredox CatalystFluorinated bicyclic scaffoldGood
Cascade [1+2]/[3+2] Annulations

A sophisticated approach for constructing the bicyclo[3.1.0]hexane framework involves palladium-catalyzed cascade annulations. researchgate.net This methodology facilitates the creation of intricate bicyclic systems, often establishing multiple contiguous quaternary stereogenic centers with a high degree of enantioselectivity. researchgate.net The process commences with the chemoselective generation of a palladium-trimethylenemethane (TMM) 1,3-dipole from a precursor like 2-(cyanomethyl)allyl carbonate through a deprotonation strategy. researchgate.net This reactive intermediate subsequently engages with a partner, such as a Morita-Baylis-Hillman carbonate. This initial step leads to the formation of a new 1,3-dipole species, which then undergoes a cascade of [1+2] and [3+2] annulations to yield the complex bicyclo[3.1.0]hexane framework. researchgate.net This method is particularly notable for its ability to construct frameworks with three contiguous quaternary stereogenic centers in good to excellent enantioselectivity. researchgate.net

Reaction Type Key Reagents Key Features Products
Cascade [1+2]/[3+2] AnnulationsPalladium catalyst, 2-(cyanomethyl)allyl carbonates, Morita-Baylis-Hillman carbonatesForms multiple contiguous quaternary stereocenters; High enantioselectivityComplex bicyclo[3.1.0]hexane frameworks
[3+2]-Cycloaddition with Azomethine Ylides

The [3+2]-cycloaddition reaction between cyclopropenes and azomethine ylides represents a significant strategy for synthesizing the 3-azabicyclo[3.1.0]hexane scaffold, a close structural relative of bicyclo[3.1.0]hexan-6-amine. researchgate.netresearchgate.net This method has been a focus of recent research, with copper-catalyzed stereoselective cycloadditions being developed to produce complex 3-azabicyclo[3.1.0]hexane derivatives containing up to five stereogenic centers. researchgate.net The reaction typically involves the in situ generation of an azomethine ylide from components like substituted isatins and α-amino acids, which then reacts with a cyclopropene. acs.org This approach has been successfully applied to synthesize a variety of derivatives, including spirocyclic compounds. researchgate.netacs.org The use of gem-difluorocyclopropenes in these reactions provides access to novel fluorinated bicyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Ring Contraction and Rearrangement-Based Syntheses

A key and effective pathway to the bicyclo[3.1.0]hexane ring system involves the base-promoted ring contraction of an epoxy ketone. This strategy is particularly valuable for synthesizing conformationally restricted analogs of biologically significant molecules. The synthesis often begins with a symmetrical starting material like cyclohexane-1,4-dione, which is converted to a corresponding epoxy ketone. Subsequent treatment with a base triggers a ring contraction to afford the bicyclo[3.1.0]hexane core. This method allows for the strategic creation of both pseudo-enantiomeric forms of the target bicyclic systems from a single precursor. Another relevant transformation is the photo-Favorskii rearrangement, although its application can be limited by the ring strain of the bicyclo[3.1.0]hexane intermediate, which can lead to competing solvolysis pathways. nih.gov

Method Starting Material Key Step Significance
Base-Promoted Ring ContractionEpoxy Ketone (from Cyclohexane-1,4-dione)Base-induced rearrangementAccess to conformationally restricted analogs
Photo-Favorskii Rearrangementα-Halo CyclohexanonesPhotochemical rearrangementCan be limited by ring strain

Photochemical Reactions for Scaffold Assembly

Photochemical reactions offer a powerful tool for the assembly of the bicyclo[3.1.0]hexane scaffold, transforming simple, flat molecules into complex three-dimensional structures in a single step. researchgate.netrsc.org One established route involves the photoirradiation of an N-allylpyridinium salt to generate a five-membered ring derivative, which serves as a precursor to the bicyclic system. rsc.org This is followed by a Johnson–Corey–Chaykovsky cyclopropanation to complete the bicyclo[3.1.0]hexane framework. rsc.org Another approach utilizes the rich photochemistry of benzene. researchgate.net The photoinitiated nucleophilic addition of a solvent to benzene in acidic media can lead directly to substituted bicyclo[3.1.0]hex-2-enes. researchgate.net Silyl-substituted benzenes have been found to be particularly effective, providing rapid access to bicyclo[3.1.0]hexene derivatives as single isomers with three stereogenic centers in high yields. researchgate.net

Enantioselective and Diastereoselective Core Construction

Achieving stereocontrol in the synthesis of the bicyclo[3.1.0]hexane core is critical for its application in medicinal chemistry. Various enantioselective and diastereoselective methodologies have been developed to this end. A lipase-catalyzed asymmetric acetylation has been employed for the kinetic resolution of a bicyclo[3.1.0]hexane intermediate, providing access to enantiomerically pure carbocyclic nucleoside analogs. nih.gov Another powerful technique is the intramolecular Simmons-Smith (IMSS) cyclopropanation, where allylic functional groups can direct the zinc carbenoid to achieve high diastereoselectivity. researchgate.net Asymmetric organocatalysis has been utilized in a diastereodivergent approach involving a transannular alkylation reaction to construct highly substituted bicyclo[3.1.0]hexanes. researchgate.net Furthermore, gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes provides convenient access to densely functionalized bicyclo[3.1.0]hexanes with contiguous stereogenic centers. researchgate.net Photoredox-catalyzed [3+2] annulation of cyclopropenes with aminocyclopropanes has also been shown to be highly diastereoselective, especially when using difluorocyclopropenes. nih.gov

Method Key Feature Stereochemical Outcome
Lipase-Catalyzed Asymmetric AcetylationEnzymatic kinetic resolutionEnantioselective
Intramolecular Simmons-Smith CyclopropanationDirecting groups (e.g., allylic alcohols)Diastereoselective
Organocatalytic Transannular AlkylationMichael/Michael cascade processDiastereodivergent
Gold(I)-Catalyzed CyclopropanationChiral phosphoramidite ligandsEnantio- and Diastereoselective
Photoredox-Catalyzed [3+2] AnnulationUse of difluorocyclopropenesHighly Diastereoselective

Introduction and Derivatization of the Amine Functionality at C6

The primary amine group is a versatile handle for chemical modification, allowing for the construction of a wide array of derivatives from the core bicyclo[3.1.0]hexane scaffold. Once the bicyclic core is established, the introduction of the amine functionality is a crucial step. Various methods can be employed for this transformation, including reductive amination or nucleophilic substitution, to generate the target bicyclic amines.

Reductive Amination Procedures

Reductive amination is a widely used and effective method for introducing amine functionalities. masterorganicchemistry.com In the context of the bicyclo[3.1.0]hexane system, a ketone intermediate can undergo reductive amination to yield the desired amine. rsc.org For instance, the reductive amination of a bicyclo[3.1.0]hexane-based ketone with an appropriate amine in the presence of a reducing agent like sodium triacetoxyborohydride affords the corresponding amine derivative. rsc.org This reaction often proceeds with high stereoselectivity, with the hydride adding from the less sterically hindered face of the molecule, resulting in a single isomer. rsc.org This procedure is a reliable "one-pot" method that avoids the common problem of multiple alkylations often encountered with direct alkylation of amines. masterorganicchemistry.com The versatility of this reaction allows for the introduction of various substituents by choosing the appropriate aldehyde or ketone, enabling the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution Reactions for Amine Incorporation

The introduction of the crucial amine functionality at the 6-position of the bicyclo[3.1.0]hexane core, or onto scaffolds containing this motif, is frequently accomplished through nucleophilic substitution reactions. This approach typically involves the reaction of a nucleophilic amine source with an electrophilic precursor containing the bicyclo[3.1.0]hexane framework.

Protected and bioactive forms of this compound, such as exo-6-amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane, serve as effective nucleophiles. These compounds can react with various electrophilic partners, including vinyl chlorides, imidoyl chlorides, and carbonyl chlorides, to form new carbon-nitrogen bonds. For instance, the reaction of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with a substituted trisaminodichloronitrobutadiene proceeds via nucleophilic substitution to yield a highly functionalized butadiene derivative beilstein-journals.org. Similarly, formal nucleophilic substitution of chloro substituents on imidazolidine rings with N,N-dibenzyl-3-azathis compound has been used to create novel analogues of imidacloprid in high yields (90%) beilstein-journals.orgnih.gov.

In the context of more complex molecules, such as nucleoside analogues, the exocyclic amine at the 6-position of a purine (B94841) ring attached to the bicyclo[3.1.0]hexane scaffold can be introduced via nucleophilic substitution. This is achieved by reacting a 6-chloro-purine derivative with an appropriate amine, such as benzylamine or para-methoxybenzyl (PMB) amine nih.gov. Another strategy involves the nucleophilic attack of an amine on an activated purine scaffold. For example, dibenzylamine (B1670424) has been shown to perform a nucleophilic attack at the 8-position of a tosyl-protected 6-chloro-2-nitro-1-deazapurine nucleoside nih.gov.

These reactions underscore the utility of nucleophilic substitution as a direct method for incorporating nitrogen atoms, leading to the synthesis of diverse this compound derivatives and analogues.

NucleophileElectrophileProduct TypeYield (%)Reference
N,N-dibenzyl-3-azathis compoundImidoyl chloride derivativeAmidine derivative80 beilstein-journals.orgbeilstein-journals.org
N,N-dibenzyl-3-azathis compoundSubstituted trichlorovinyl imidazolidineImidacloprid analogue90 beilstein-journals.org
tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylateTris(amino)dichloronitrobutadiene derivativeHighly substituted trisaminodinitrobutadiene70 beilstein-journals.org
Benzylamine6-chloro-2-nitro-1-deazapurine nucleoside derivativeN⁶-benzyl-1-deazapurine nucleoside analogueN/A nih.gov
para-Methoxybenzyl amine6-chloro-2-nitro-1-deazapurine nucleoside derivativeN⁶-(p-methoxybenzyl)-1-deazapurine nucleoside analogueN/A nih.gov

Modified Curtius Rearrangements for Amine Precursors

The Curtius rearrangement offers a powerful and reliable method for converting carboxylic acids into primary amines, making it a valuable tool for the synthesis of this compound and its derivatives from corresponding carboxylic acid precursors. This reaction proceeds through an acyl azide and a subsequent isocyanate intermediate, which can then be trapped by a nucleophile to generate the desired amine or a protected form thereof nih.govchemistrysteps.com. The key advantage of this rearrangement is that it typically occurs with retention of configuration at the migrating carbon, which is crucial for maintaining the stereochemical integrity of the rigid bicyclic system nih.govnih.gov.

A common and effective variation is the modified Curtius rearrangement, which often utilizes diphenylphosphoryl azide (DPPA) to directly convert a carboxylic acid into the acyl azide in situ nih.govnih.gov. This approach avoids the isolation of the potentially unstable acyl azide. In the synthesis of bicyclo[3.1.0]hexane-based compounds, a carboxylic acid at the bridgehead of the bicyclic template can be subjected to this rearrangement. The resulting intermediate isocyanate is then typically quenched with an alcohol, such as benzyl alcohol or tert-butanol, to form a stable, protected amine in the form of a carbamate nih.govallen.inwikipedia.org.

For example, the synthesis of a protected bicyclic amine was achieved by treating the corresponding carboxylic acid with DPPA. The formed acyl azide rearranged upon heating to an isocyanate, which was subsequently trapped with benzyl alcohol to yield the benzyl carbamate-protected amine in good yield (73% over 3 steps) nih.gov. Similarly, this method has been applied to introduce an amine group in the synthesis of fused aminocyclopentitols derived from bicyclo[3.1.0]hexene precursors epa.govresearchgate.net. The use of tert-butanol as the trapping agent is particularly widespread as it directly furnishes the Boc-protected amine, a versatile intermediate in organic synthesis wikipedia.orgchemrxiv.org.

Carboxylic Acid PrecursorAzide SourceTrapping NucleophileProtected Amine ProductReference
Bicyclo[3.1.0]hexane-6-carboxylic acid derivativeDiphenylphosphoryl azide (DPPA)Benzyl alcoholBenzyl carbamate (Cbz-protected) nih.gov
Bicyclo[3.1.0]hexene carboxylic acid derivativeNot specifiedNot specifiedFused aminocyclopentitol epa.gov
Bicyclo[4.1.0]heptane-7-carboxylic acidDiphenylphosphoryl azide (DPPA)tert-Butanoltert-Butyl carbamate (Boc-protected) chemrxiv.org

Deprotection Strategies for Free Amines

A variety of protecting groups are utilized, each with a corresponding cleavage method. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines. Its removal is typically achieved under acidic conditions. For instance, the N-Boc group on a functionalized 6-amino-3-azabicyclo[3.1.0]hexane derivative was successfully cleaved using an excess of trifluoroacetic acid under mild conditions, affording the corresponding free amine in 83% yield without requiring extensive optimization beilstein-journals.org.

Aryl-based protecting groups, such as the para-methoxyphenyl (PMP) group, can be removed under oxidative conditions. In one synthetic route, a PMP-protected bicyclo[3.1.0]hexane derivative was deprotected to furnish the free amine. This transformation was notably efficient, proceeding smoothly in just 30 minutes at room temperature nih.govrsc.org. Similarly, the para-methoxybenzyl (PMB) group, another common amine protecting group, can be cleaved to release the free exocyclic amine on a bicyclo[3.1.0]hexane-based nucleoside nih.gov.

Carbamate protecting groups, such as the benzyloxycarbonyl (Cbz) group, are also frequently used. While hydrogenolysis is a standard method for Cbz cleavage, alternative methods may be required for sensitive substrates. For example, cleavage of a carbamate group to yield a primary amine hydrochloride salt has been achieved on a multigram scale using in-situ generated hydrochloric acid from the reaction of trimethylsilyl chloride (TMSCl) and methanol chemrxiv.org. However, attempts to deprotect a Cbz-protected oxa-bicyclo[3.1.0]hexan-6-amine via hydrogenolysis were unsuccessful, leading to decomposition products, presumably due to the strained nature of the resulting hemiaminal nih.gov. This highlights the importance of selecting a deprotection strategy that is compatible with the unique structural features of the bicyclo[3.1.0]hexane scaffold.

Protecting GroupReagent(s)ProductYield (%)Reference
para-Methoxyphenyl (PMP)Oxidative cleavage conditionsFree amineN/A nih.govrsc.org
tert-Butoxycarbonyl (Boc)Trifluoroacetic acidFree amine83 beilstein-journals.org
para-Methoxybenzyl (PMB)Cleavage conditionsFree amineN/A nih.gov
CarbamateTrimethylsilyl chloride (TMSCl), MethanolAmine hydrochloride71 chemrxiv.org

Synthesis of Substituted Bicyclo[3.1.0]hexan-6-amines (e.g., Fluorinated Analogues)

The synthesis of substituted bicyclo[3.1.0]hexan-6-amines, particularly fluorinated analogues, is of significant interest due to the unique properties that fluorine atoms can impart to bioactive molecules nih.govrsc.org. Various methodologies have been developed to access these valuable compounds.

One prominent strategy is the convergent (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be mediated by photoredox catalysis. This method has been successfully applied to the synthesis of fluorinated bicyclo[3.1.0]hexanes. The reaction of difluorocyclopropenes with N-cyclopropyl-4-methoxy-2,6-dimethylaniline, using an iridium photocatalyst, proceeds with high diastereoselectivity, providing access to important building blocks for medicinal chemistry nih.govrsc.orgrsc.org.

Another approach involves the modification of pre-formed bicyclo[3.1.0]hexane skeletons. For instance, the synthesis of (1R,2R,3R,5R,6R)-2-amino-3-alkoxy-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acids has been accomplished starting from ethyl (−)-(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate acs.org. This multi-step synthesis involves the introduction of the amino group onto the fluorinated bicyclic ketone precursor.

Furthermore, ruthenium-catalyzed tandem reactions provide an efficient route to fluorinated 3-azabicyclo[3.1.0]hexane derivatives. The reaction of fluorinated 1,6-enynes with diazo compounds in the presence of a ruthenium catalyst leads to the formation of fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates nih.gov. This process constructs the bicyclic core and incorporates the nitrogen atom in a single catalytic transformation, creating three new carbon-carbon bonds.

These diverse synthetic strategies allow for the preparation of a range of substituted bicyclo[3.1.0]hexan-6-amines, with a particular emphasis on fluorinated derivatives, which are highly sought after in drug discovery nih.govrsc.orgepa.gov.

Synthetic MethodKey ReactantsProduct TypeKey FeaturesReference
(3+2) AnnulationDifluorocyclopropene, N-cyclopropylaniline derivativeDifluorinated bicyclo[3.1.0]hexane amineConvergent, Photoredox catalysis, High diastereoselectivity nih.govrsc.org
Multi-step synthesis from bicyclic ketoneFluorinated bicyclo[3.1.0]hexanone carboxylate2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivativeUtilizes a pre-formed fluorinated bicyclic core acs.org
Ruthenium-catalyzed tandem reactionFluorinated 1,6-enyne, Diazo compoundFluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylateCatalytic, Forms three C-C bonds in one step nih.gov

Reaction Mechanisms and Reactivity Profiles of Bicyclo 3.1.0 Hexan 6 Amine Derivatives

Ring-Opening Transformations

The inherent strain of the cyclopropane (B1198618) moiety in the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions under a variety of conditions. The regioselectivity and stereoselectivity of these transformations are often dictated by the nature of the reagents and the electronic effects of the substituents on the bicyclic core.

Acid-Mediated Ring Opening Mechanisms

In the presence of acids, the cyclopropane ring of bicyclo[3.1.0]hexane derivatives can be activated towards nucleophilic attack. For derivatives of bicyclo[3.1.0]hexan-6-amine, the reaction would likely initiate with the protonation of the amine group, forming an ammonium (B1175870) salt. However, the key step for ring opening involves the protonation of the cyclopropane ring itself. This protonation can occur at one of the C-C bonds, leading to a carbocationic intermediate.

The stability of the resulting carbocation dictates the pathway of the reaction. Cleavage of the internal C1-C5 bond would lead to a cyclohexyl cation, while cleavage of one of the external bonds (C1-C6 or C5-C6) would result in a cyclopentylmethyl cation. Studies on related bicyclo[3.1.0]hexane systems with activating groups show that acidic conditions can favor the cleavage of the internal bond, leading to the formation of six-membered ring products. acs.org For instance, the methanolysis of a bicyclo[3.1.0]hexane derivative bearing a ketone and an ester group under acidic conditions yields primarily a 4-methoxycyclohexane, indicating cleavage of the internal C-C bond of the cyclopropane. acs.org This selectivity is attributed to the formation of a more stable tertiary carbocation within the six-membered ring intermediate.

Base-Promoted Ring Opening Mechanisms

Base-promoted ring-opening reactions of the bicyclo[3.1.0]hexane system are less common unless an activating group, such as a ketone, is present to facilitate deprotonation and subsequent rearrangement. For this compound itself, direct base-promoted ring opening is unlikely. However, in derivatives where the amine is part of a larger structure or in the presence of other functional groups, base-catalyzed processes can occur.

In contrast to acid-mediated reactions, base-promoted methanolysis of activated bicyclo[3.1.0]hexanes has been shown to result in the cleavage of an external cyclopropane bond. acs.org This leads to the formation of a five-membered ring product. acs.org This difference in regioselectivity highlights the crucial role of the reaction conditions in directing the cleavage of the strained bicyclic system. A key example is the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione, which is a key step in the synthesis of certain bicyclo[3.1.0]hexane derivatives. researchgate.net

ConditionPredominant Ring CleavageProduct Type
Acidic (Methanolysis)Internal C-C BondSix-membered ring (Cyclohexane derivative)
Basic (Methanolysis)External C-C BondFive-membered ring (Cyclopentane derivative)

This table is based on data from studies on activated bicyclo[3.1.0]hexane systems and illustrates the principle of regioselectivity. acs.org

Radical-Mediated Ring Opening Processes

The cyclopropane ring in bicyclo[3.1.0]hexane derivatives can undergo cleavage via radical intermediates. The reaction typically involves the formation of a cyclopropylcarbinyl-type radical, which can rapidly rearrange to a more stable homoallylic radical. Kinetic studies on the 1-bicyclo[3.1.0]hexanylmethyl radical have shown that this rearrangement can proceed via two distinct pathways: a ring-expansion pathway involving cleavage of the internal bond to form a 3-methylenecyclohexyl radical, and a non-expansion pathway through external bond cleavage to yield a 2-methylenecyclopentyl-1-methyl radical. uci.edunih.gov

The competition between these pathways is temperature-dependent. The ring-expansion pathway has a lower activation energy, making it favorable. uci.edu The use of slower trapping agents, such as tri-n-butylstannane, has been shown to heavily favor the formation of the methylenecyclohexane (B74748) product, indicating the prevalence of the ring-expansion radical rearrangement. nih.gov For a hypothetical radical formed at C-6 of a this compound derivative, similar cleavage patterns would be expected, with the relative stability of the resulting radical intermediates influencing the product distribution.

Rearrangement PathwayRate Equation (log(k/s⁻¹))Resulting Radical
Ring-Expansion(12.5 ± 0.1) - (4.9 ± 0.1)/θ3-methylenecyclohexyl radical
Non-Expansion(11.9 ± 0.6) - (6.9 ± 0.8)/θ2-methylenecyclopentyl-1-methyl radical

Kinetic data for the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical. θ = 2.303RT in kcal/mol. uci.edunih.gov

Electrocyclic Ring Opening of Cyclopropane Moiety

Electrocyclic ring opening is a pericyclic reaction that can occur in bicyclo[3.1.0]hexane systems, particularly when substituents that can stabilize the resulting intermediate are present. This process is governed by orbital symmetry rules. For instance, the thermal ring opening of bicyclo[3.1.0]hexan-2-ones has been reported as a 2π disrotatory process that leads to the formation of substituted benzoates. nih.gov

In the case of gem-dihalobicyclo[3.1.0]hexanes, a silver(I)-promoted electrocyclic ring opening can generate a π-allyl cation intermediate. acs.org This highly reactive species can then be trapped by internal nucleophiles to form new ring systems. acs.org A similar transformation can be initiated by Lewis acid-assisted chloride abstraction, where the release of ring strain serves as a driving force for the electrocyclic cyclopropyl-to-allyl cation ring opening. rsc.org For this compound derivatives, while direct thermal electrocyclic ring opening is not typical, appropriately substituted precursors could undergo analogous transformations under photochemical or metal-catalyzed conditions.

Regioselectivity and Stereoselectivity in Ring Cleavage Reactions

As highlighted in the preceding sections, the regioselectivity of ring cleavage in bicyclo[3.1.0]hexane systems is highly dependent on the reaction mechanism. Acid-catalyzed processes tend to favor cleavage of the internal C1-C5 bond to form six-membered rings, driven by the formation of a more stable carbocation. acs.org Conversely, some base-promoted and radical-mediated pathways can favor cleavage of the external C1-C6 or C5-C6 bonds, leading to five-membered ring products. acs.orguci.edu

Stereoselectivity is also a critical aspect of these reactions. The rigid, fused structure of the bicyclo[3.1.0]hexane core often imparts a high degree of stereocontrol. For example, nucleophilic ring-opening of related azabicyclo[3.1.0]hexane systems (aziridinium ions) proceeds with high regio- and stereoselectivity, which is dependent on whether the reaction is under kinetic or thermodynamic control. ugent.beugent.be Similarly, reactions involving carbanions of dithiabicyclo[3.1.0]hexane derivatives have been shown to be highly stereoselective. acs.org These examples suggest that ring-opening reactions of this compound derivatives would also exhibit significant stereochemical control, leading to specific diastereomeric products.

Molecular Rearrangements

Beyond simple ring-opening, the bicyclo[3.1.0]hexane skeleton is prone to various molecular rearrangements, often leading to structurally complex products. These rearrangements can be triggered by heat, light, or chemical reagents.

One notable example is the di-π-methane rearrangement, a photochemical process that can occur in molecules containing two interacting π systems. A study on a related spirocyclic diene containing a bicyclo[3.1.0]hexane moiety showed that direct irradiation led to a tricyclic product through a concerted reaction pathway. tamu.edu

Under acidic conditions, rearrangements can be initiated following the formation of a carbocation. For instance, treatment of a complex bicyclo[3.1.0]hexane derivative with acid resulted in a Favorskii-like rearrangement. nih.gov The kinetics of thermal rearrangements in perturbed bicyclo[3.1.0]hex-2-ene systems have also been studied, revealing complex interconversions. amanote.com The degenerate rearrangement of the parent bicyclo[3.1.0]hex-2-ene has been a subject of theoretical studies as well. dntb.gov.ua The presence of the 6-amino group in the target compound would be expected to influence the course of such rearrangements by stabilizing or participating in the formation of cationic intermediates.

Cyclopropylcarbinyl Radical Rearrangements

The bicyclo[3.1.0]hexyl system is a classic substrate for studying cyclopropylcarbinyl radical rearrangements. When a radical is generated adjacent to the cyclopropane ring, a rapid rearrangement can occur, leading to ring-opened products. The regioselectivity of this ring-opening is highly dependent on stereoelectronic factors, specifically the alignment of the radical p-orbital with one of the cyclopropane bonds.

Studies on the tri-n-butyltin hydride reductions of 2-bicyclo[3.1.0]hexyl chlorides have shown that the cyclopropylcarbinyl-allylcarbinyl radical rearrangements are very selective. researchgate.net These reactions yield almost exclusively the primary allylcarbinyl radical products, which result from the fission of the external cyclopropane bond. researchgate.net This selectivity is attributed to favorable stereoelectronic overlap between the developing p-orbital and the external C-C bond of the cyclopropane.

Further investigations into the 1-bicyclo[3.1.0]hexanylmethyl radical have explored the competition between two possible fragmentation pathways: fission of the shared (endo) bond leading to a ring-expanded product (methylenecyclohexane), and fission of the external (exo) bond. uci.edu Kinetic studies revealed that the ring-expansion pathway is significantly favored. uci.edu The rate constants for these rearrangements have been measured, providing quantitative insight into the energetics of the competing pathways. uci.edu For example, using the PTOC-thiol competition method, the ring-expansion pathway was found to be described by the rate equation, log(k/s⁻¹) = (12.5 ± 0.1) - (4.9 ± 0.1)/θ, while the non-expansion pathway is described by log(k/s⁻¹) = (11.9 ± 0.6) - (6.9 ± 0.8)/θ. uci.edu

Table 1: Product Distribution in the Rearrangement of the 1-Bicyclo[3.1.0]hexanylmethyl Radical

Trapping Agent Temperature (°C) Ratio of Methylenecyclohexane to 2-Methyl-methylenecyclopentane
Thiophenol Ambient >120:1
Tri-n-butylstannane Ambient or lower >120:1

Data sourced from kinetic studies on the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical. uci.edu

These findings underscore the importance of stereoelectronic control in directing the outcome of cyclopropylcarbinyl radical rearrangements within the bicyclo[3.1.0]hexane framework. The propensity for external bond cleavage and ring expansion is a key feature of the reactivity of this system. uci.eduucl.ac.uk

Rearrangements Involving Azomethine Ylide Intermediates

The bicyclo[3.1.0]hexane skeleton, particularly in its nitrogen-containing variants like 3-azabicyclo[3.1.0]hexanes, is integral to reactions involving azomethine ylide intermediates. These ylides are versatile 1,3-dipoles that can be generated in situ and participate in a variety of cycloaddition and rearrangement reactions.

One common method for generating these systems is through the [3+2] cycloaddition of azomethine ylides with cyclopropenes. researchgate.netbeilstein-journals.org This approach provides efficient access to the 3-azabicyclo[3.1.0]hexane framework, often with high diastereoselectivity. beilstein-journals.orgchim.it For instance, copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides (generated from benzylideneaminoacetates) to substituted cyclopropenes yields azabicyclo[3.1.0]hexane structures bearing up to five contiguous stereogenic centers. chim.it

Acid-induced cleavage of related systems, such as 2,4-diazabicyclo[3.1.0]hexan-3-ones, can also proceed through an acyclic intermediate containing an azomethine ylide moiety. researchgate.net This intermediate can then undergo subsequent cyclization reactions. Depending on the reaction pathway, the process can lead to the formation of N,N'-dibenzyl-trans-1,2-cyclopropanediamine via a 1,3-cyclization or to N-benzylpyrrole through a 1,5-cyclization. researchgate.net

The reactivity of these ylides is exemplified in the one-pot, three-component reaction of isatins, α-amino acids, and 2H-azirines, which constructs a 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindole framework. nih.gov This reaction proceeds through the in-situ generation of an azomethine ylide, which then undergoes a cycloaddition to produce the complex heterocyclic scaffold. nih.gov

Table 2: Synthesis of Bis-spiro 3-Azabicyclo[3.1.0]hexanes via Azomethine Ylide Cycloaddition

Cyclopropene (B1174273) Substrate Solvent Temperature Yield (%)
1,2-Diphenylcyclopropene Dichloromethane Room Temp. 78
3-Ethyl-1,2-diphenylcyclopropene Dichloromethane Room Temp. 72
3-Allyl-1,2-diphenylcyclopropene Dichloromethane Room Temp. 69
1,2-Diphenyl-3-(prop-2-yn-1-yl)cyclopropene Dichloromethane Room Temp. 91

Data from the 1,3-dipolar cycloaddition of various cyclopropenes to the stable azomethine ylide derived from Ruhemann's purple. beilstein-journals.org

Isomerization Pathways of Bicyclo[3.1.0]hexane Systems

The strained bicyclo[3.1.0]hexane ring system can undergo various isomerization reactions under thermal, photochemical, or catalytic conditions. These transformations often involve skeletal rearrangements that lead to different cyclic or polycyclic structures.

Gold(I) catalysts have proven particularly effective in mediating the isomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes. nih.govrsc.org This cycloisomerization is tolerant of a wide range of substituents and can proceed with excellent chirality transfer. nih.gov The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by a nucleophilic attack from the alkene, leading to a gold-carbenoid intermediate that rearranges to form the bicyclic product. rsc.org Depending on the substrate and reaction conditions, divergent reaction pathways can be accessed, leading to cyclohexadienes or other complex polycycles. rsc.orgd-nb.info

Thermal isomerization provides another pathway for the rearrangement of bicyclo[3.1.0]hexane derivatives. For example, the thermal rearrangement of tricyclo[3.1.0.0²,⁶]hexane to (Z,Z)-1,3-cyclohexadiene has been studied through ab initio calculations. figshare.com The process is believed to occur via a concerted, conrotatory ring opening of the bicyclobutane moiety to form an (E,Z)-1,3-cyclohexadiene intermediate, which then isomerizes to the final product. The activation barrier for the initial ring-opening is the rate-determining step. figshare.com

Table 3: Gold-Catalyzed Cycloisomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes

Enyne Substrate Catalyst Product Yield (%)
3-Ethynyl-3-phenyl-hex-5-en-1-yne [Au(PPh₃)]BF₄ 2,3-Disubstituted bicyclo[3.1.0]hexene Moderate
Naphthyl-substituted diyne [Au(PPh₃)]BF₄ Bicyclo[3.1.0]hexane-fused pleiadiene -
Alkyl-substituted enediynes [Au(PPh₃)]BF₄ Corresponding bicyclo[3.1.0]hexanes Lower

Data from studies on gold-catalyzed enyne cyclizations. d-nb.info

Nucleophilic Reactions on Bicyclo[3.1.0]hexane-6-amine Scaffolds

The amine group at the 6-position of the bicyclo[3.1.0]hexane scaffold can act as a potent nucleophile, enabling a range of functionalization reactions. This reactivity is central to the synthesis of diverse, biologically relevant molecules that incorporate this conformationally restricted framework.

Derivatives such as exo-6-amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane serve as key building blocks. beilstein-journals.org The primary amine is available for nucleophilic attack on various electrophiles. For example, these amines react regioselectively with nitrotrichlorobuta-1,3-dienes to produce highly functionalized heterocyclic systems. beilstein-journals.org

Reductive amination is another key transformation utilizing the nucleophilicity of the 6-amino group. Bicyclo[3.1.0]hexane-based amines can be reacted with a variety of aldehydes (aromatic, linear, or uridine-containing) to form imines, which are subsequently reduced to secondary amines. mdpi.com This method has been employed to synthesize UDP-Galf mimics as potential inhibitors of mycobacterial galactofuranosyltransferase. mdpi.com

Furthermore, the this compound moiety has been incorporated into purine-based structures to create A₃ adenosine (B11128) receptor ligands. nih.govmdpi.com In these syntheses, the amine acts as a nucleophile. For instance, dibenzylamine (B1670424) can perform a nucleophilic attack at the 8-position of a purine (B94841) scaffold activated by a tosyl group. nih.govmdpi.com This demonstrates how the nucleophilic character of the amine on the bicyclic scaffold can be harnessed to construct complex molecular architectures.

Table 4: Examples of Nucleophilic Reactions with Bicyclo[3.1.0]hexane-6-amine Derivatives

Amine Derivative Electrophile/Reaction Product Type
exo-6-N,N-dibenzylamino-3-azabicyclo-[3.1.0]hexane (Tetrachloroallylidene)hydrazine Azabicyclic hydrazone
Bicyclo[3.1.0]hexane-based amine Aromatic/Linear Aldehydes (Reductive Amination) Secondary amines (UDP-Galf mimics)
Dibenzylamine 8-Tosyl-purine nucleoside 8-Aminopurine derivative

Data compiled from synthetic studies on bicyclo[3.1.0]hexane amine derivatives. beilstein-journals.orgmdpi.comnih.gov

Stereochemical and Conformational Analysis of Bicyclo 3.1.0 Hexan 6 Amine Architectures

Conformational Landscapes of the Bicyclo[3.1.0]hexane Scaffold

The fusion of a cyclopentane (B165970) and a cyclopropane (B1198618) ring in the bicyclo[3.1.0]hexane system results in a conformationally constrained structure with distinct energetic preferences.

The bicyclo[3.1.0]hexane skeleton is characterized by a pronounced rigidity compared to a simple cyclohexane (B81311) ring. The presence of the fused three-membered ring introduces significant steric hindrance, which forces the five-membered ring to adopt a specific conformation. Computational studies and experimental data from X-ray diffraction have shown that the bicyclo[3.1.0]hexane system exhibits a strong preference for a boat-like conformation. researchgate.netnih.govrsc.org This arrangement is the result of minimizing steric strain, particularly the adverse 1,4-interactions that would be present in a chair conformation. nih.gov This inherent rigidity is a key feature exploited in medicinal chemistry to lock molecules into a specific bioactive conformation, thereby enhancing potency and selectivity for biological targets. nih.gov

The conformational flexibility of a five-membered ring, such as cyclopentane, is often described by a pseudorotational cycle, which involves continuous interconversion between various envelope and twist forms. However, in the bicyclo[3.1.0]hexane system, this pseudorotation is severely restricted. The fusion of the cyclopropane ring effectively locks the cyclopentane portion into a conformation that is typically in the "Northern" or "Southern" hemisphere of the pseudorotational cycle, depending on the stereochemistry of the ring fusion. acs.orgdoi.org

Theoretical calculations of the ring-puckering potential energy functions for bicyclo[3.1.0]hexane show an asymmetric potential with a clear energy minimum corresponding to a puckered state where the five-membered ring is puckered in the same direction as the cyclopropane ring. rsc.org Potential energy surface (PES) maps reveal that the global energy minimum is centered around the boat-like conformation. nih.gov While transitions to other conformations are possible, they require a higher energy input compared to an unconstrained cyclopentane ring. nih.gov This conformational restriction is a defining characteristic of the bicyclo[3.1.0]hexane scaffold.

Stereochemical Determination and Control

The synthesis of bicyclo[3.1.0]hexan-6-amine and its derivatives often leads to the formation of multiple stereoisomers. The ability to control and determine the stereochemistry is paramount for understanding structure-activity relationships and for the development of stereochemically pure compounds.

Achieving a high degree of diastereomeric purity is a significant challenge in the synthesis of substituted bicyclo[3.1.0]hexane systems. The relative orientation of the substituent at the C-6 position (exo or endo) with respect to the five-membered ring is a key stereochemical feature. Various synthetic strategies have been developed to control this stereochemistry.

One effective method is the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. By carefully selecting the rhodium catalyst and the subsequent hydrolysis conditions, it is possible to selectively synthesize either the exo or endo isomers of 3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity. acs.orgnih.gov These carboxylates can then serve as precursors to the corresponding amines. Another approach involves the intramolecular cyclopropanation of appropriately functionalized cyclopentene (B43876) derivatives, where the stereochemistry of the starting material can direct the formation of a specific diastereomer. d-nb.inforesearchgate.net Furthermore, (3+2) annulation reactions of cyclopropenes with aminocyclopropanes have been shown to produce bicyclo[3.1.0]hexanes with high diastereoselectivity, particularly with fluorinated derivatives. nih.govsemanticscholar.org The synthesis of trovafloxacin, an antibacterial agent, showcases a method for the exclusive formation of the exo or 6α-nitro derivative, which is a precursor to the 6α-amino-3-azabicyclo[3.1.0]hexane intermediate. rsc.org

The diastereomeric purity of the synthesized compounds is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants and Nuclear Overhauser Effect (NOE) signals can provide information about the relative stereochemistry of the substituents.

Table 1: Methods for Diastereoselective Synthesis of Bicyclo[3.1.0]hexane Derivatives

Synthetic Method Key Features Diastereoselectivity Reference(s)
Dirhodium(II)-Catalyzed Cyclopropanation Cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. High selectivity for either exo or endo isomers by choice of catalyst and hydrolysis conditions. acs.orgnih.gov
Intramolecular Radical Cyclopropanation Cu(I)/secondary amine cooperative catalysis for cyclopropanation of unactivated alkenes. Good to excellent enantioselectivity and diastereoselectivity for constructing vicinal all-carbon quaternary stereocenters. d-nb.info
(3+2) Annulation Annulation of cyclopropenes with aminocyclopropanes under photoredox conditions. High diastereoselectivity, especially for fluorinated derivatives. nih.govsemanticscholar.org
Intramolecular Epoxide Opening Cyclopropanation Et3Al mediated reaction providing highly functionalized bicyclo[3.1.0]hexane systems. Perfect endo selectivity for H or F. nih.gov

The determination of the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives is crucial for their application in fields such as pharmacology. Several powerful techniques are employed for this purpose.

X-ray Crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. The crystal structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide has confirmed the boat conformation of the bicyclic skeleton. rsc.org Similarly, X-ray analysis has been used to confirm the structure and stereochemistry of various other bicyclo[3.1.0]hexane derivatives, including those with nitrogen-containing functionalities. nih.govdoi.orgresearchgate.netmdpi.com This technique provides unambiguous proof of the spatial arrangement of atoms.

Chiroptical Spectroscopy , in conjunction with theoretical calculations, offers a powerful alternative for assigning the absolute configuration, especially for non-crystalline compounds. Techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are particularly useful. The absolute configurations of a pair of enantiomeric bicyclo[3.1.0]hexane derivatives have been successfully determined by comparing their experimental ECD, ORD, and VCD spectra with spectra predicted by Density Functional Theory (DFT) calculations. This combined approach allows for a confident assignment of the absolute configuration for molecules with multiple chiral centers and conformational flexibility.

Table of Compounds

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules. Studies on the bicyclo[3.1.0]hexane scaffold have leveraged DFT to unravel its fundamental chemical characteristics.

The rigid, fused-ring structure of the bicyclo[3.1.0]hexane core significantly restricts its conformational freedom. Computational studies, including those on the parent hydrocarbon and its derivatives, have consistently shown that the system predominantly adopts a "boat-like" conformation. rsc.org This preference is a direct consequence of the steric strain introduced by the fused cyclopropane (B1198618) ring. To minimize this strain, the cyclopropane ring tends to occupy a pseudo-equatorial position, which in turn forces the five-membered ring into a boat geometry.

Early computational work, corroborated by microwave and far-infrared spectroscopy, identified the boat-like conformation as the only stable configuration for the bicyclo[3.1.0]hexane molecule. More recent potential energy surface (PES) mapping has further detailed the conformational landscape, revealing that while substitutions on the ring can introduce minor variations, the global energy minimum consistently corresponds to the boat-like arrangement. In related heterocyclic systems, such as 6-oxabicyclo[3.1.0]hexane, ab initio molecular orbital calculations also confirmed that boat conformations are energetically favored over chair forms.

DFT calculations on conformationally restricted analogues of GABA featuring the bicyclo[3.1.0]hexane backbone have been used to determine the relative stability of different conformers, designated as syn and anti, which is crucial for understanding their biological activity. nih.gov

Table 1: Summary of Conformational Analysis Findings for Bicyclo[3.1.0]hexane Systems.
SystemComputational MethodKey FindingReference
Bicyclo[3.1.0]hexaneDFT, PES MappingThe boat-like conformation is the global energy minimum.
6-Phenyl-1,5-diazabicyclo[3.1.0]hexaneDFT (B3PW91), MP2Exo-chair conformer is energetically favored over boat conformer. mathnet.ru
GABA Analogue with Bicyclo[3.1.0]hexane backboneDFT (B3LYP/6-31G*)Identified two significantly stable structures (syn and anti conformers). nih.gov

DFT calculations extend beyond geometry to provide a detailed picture of the electronic structure. Analysis of the frontier molecular orbitals (HOMO and LUMO) is critical for predicting reactivity. For instance, in 1,3-dipolar cycloaddition reactions to form 3-azabicyclo[3.1.0]hexane derivatives, the mechanism was found to be controlled by the interaction between the HOMO of the cyclopropene (B1174273) and the LUMO of the azomethine ylide. beilstein-journals.org

In metal-catalyzed reactions, electronic effects such as the degree of back-donation in a platinum carbene intermediate can determine the activation barrier of rate-limiting steps during the formation of the bicyclo[3.1.0]hexane framework. acs.orgcuhk.edu.cn Understanding these electronic factors is crucial for catalyst design and reaction optimization.

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates and selectivity.

Similarly, the mechanism of 1,5-enyne cycloisomerization catalyzed by platinum or gold to yield the bicyclo[3.1.0]hexane motif has been investigated. acs.orgcuhk.edu.cn These calculations provide insights into intermediates and transition states that are often too fleeting to be detected experimentally, revealing the structural factors that control reactivity. acs.orgcuhk.edu.cn

Table 2: Calculated Activation Barriers for Reactions Involving Bicyclo[3.1.0]hexane Systems.
ReactionComputational MethodCalculated Global Activation BarrierReference
Rearrangement of 1-siloxy-bicyclo[3.1.0]hexane (Dimeric Pt-salt catalyst)DFT25.71 kcal/mol nih.gov
Rearrangement of 1-siloxy-bicyclo[3.1.0]hexane (Monomeric Pt-salt catalyst)DFT28.71 kcal/mol nih.gov
Cycloaddition of 3-methyl-3-phenylcyclopropene (B8295009) with PRP ylideDFT (M11/cc-pVDZ)Transition state energies consistent with observed stereoselectivity. beilstein-journals.org

One of the most significant applications of computational modeling is the prediction and rationalization of reaction selectivity. DFT studies on the diastereoselective cyclization of 1,5-enynes revealed that the preference for a particular diastereomer arises from a combination of subtle non-covalent interactions in the transition state, including hydrogen bonding, CH···π interactions, and the minimization of steric repulsion. acs.orgcuhk.edu.cn

In the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes, DFT calculations of transition-state energies correctly predicted the experimentally observed high diastereofacial selectivity. beilstein-journals.org Furthermore, computational analysis of a radical-mediated aminative ring-opening indicated that both substrate-directed radical addition and a subsequent stereospecific ring-opening of a cyclopropyl (B3062369) radical were responsible for the excellent stereocontrol. researchgate.net

Molecular Recognition and Docking Simulations

The bicyclo[3.1.0]hexane scaffold is a key structural motif in various biologically active molecules, making it a subject of interest for molecular recognition and drug design studies. Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of these ligands to their target proteins.

A prominent example involves a selective inhibitor of the betaine/GABA transporter 1 (BGT1), (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA). frontiersin.org Molecular docking and MD simulations were employed to generate a binding hypothesis for this ligand within the BGT1 orthosteric site. frontiersin.org These computational models guided mutagenesis studies, which subsequently confirmed that the non-conserved residues Q299 and E52 are the key molecular determinants driving the inhibitor's potency and selectivity. frontiersin.org

Docking simulations have also been used to evaluate bicyclo[3.1.0]hexane-based analogues as potential inhibitors of the mycobacterial enzyme GlfT2, which is involved in cell wall biosynthesis. researchgate.netsemanticscholar.orgnih.gov Although these specific compounds were found to be weak inhibitors, the docking studies provided valuable insights into their binding modes and helped rationalize the experimental findings. researchgate.netsemanticscholar.org Additionally, homology modeling has been used to predict how bicyclo[3.1.0]hexane-containing nucleoside analogues bind to the extracellular regions of the A3 adenosine (B11128) receptor. nih.gov

Table 3: Summary of Molecular Recognition and Docking Studies.
Ligand SystemProtein TargetComputational MethodKey FindingReference
Bicyclo-GABABetaine/GABA Transporter 1 (BGT1)Molecular Docking, MD SimulationsIdentified Q299 and E52 as key residues for binding and selectivity. frontiersin.org
Bicyclo[3.1.0]hexane-based UDP-Galf mimicsGalactofuranosyltransferase 2 (GlfT2)Molecular DockingCompounds showed favorable docking scores but were weak inhibitors. researchgate.netsemanticscholar.org
Spiro-fused 3-azabicyclo[3.1.0]hexanesVarious (for cytotoxicity)Molecular Docking (Molegro Virtual Docker)Used to support structure-activity relationship studies. mdpi.com
Bicyclo[3.1.0]hexane nucleosidesA3 Adenosine Receptor (A3AR)Homology ModelingPredicted binding at the extracellular regions of the receptor. nih.gov

Advanced Applications of Bicyclo 3.1.0 Hexan 6 Amine As a Chiral Building Block in Medicinal and Synthetic Chemistry

Strategic Intermediates in Complex Organic Synthesis

The bicyclo[3.1.0]hexane framework is a versatile starting point for synthesizing a wide array of complex molecules. Its inherent ring strain can be strategically exploited to drive reactions that form more elaborate structures, providing efficient pathways to valuable compounds.

Total Synthesis of Natural Products (e.g., Crinane Alkaloids)

The bicyclo[3.1.0]hexane core is instrumental in the total synthesis of certain natural products, most notably the Crinane class of Amaryllidaceae alkaloids. A key strategy involves using a derivative, 6,6-dibromobicyclo[3.1.0]hexane, as the starting material for constructing the characteristic tetracyclic framework of Crinane. acs.orgnih.gov

The synthesis commences with a thermally-induced electrocyclic ring-opening of the cyclopropane (B1198618) ring. This step generates a reactive π-allyl cation, which is then trapped by an amine, such as benzylamine, to form an allylic amine. acs.organu.edu.au This intermediate contains the crucial amine functionality and an expanded six-membered ring, setting the stage for subsequent elaborations. The synthesis proceeds through a 5-exo-trig radical cyclization to assemble the C3a-arylated perhydroindole substructure, a core component of the Crinane skeleton. acs.orgnih.gov This multi-step process efficiently transforms the simple bicyclic starting material into the complex, bridged structure of the target alkaloid. nih.govanu.edu.au A rapid, multicomponent approach has also been developed to access the core structures of crinane and haemanthamine, highlighting the modularity of this synthetic strategy. nih.gov

Key Transformations in Crinane Synthesis:

Step Reaction Type Intermediate/Product Purpose
1 Thermally-induced electrocyclic ring-opening π-allyl cation Expands the cyclopropane ring
2 Nucleophilic trapping Allylic amine Introduces key amine functionality
3 5-exo-trig radical cyclization C3a-arylated perhydroindole Forms the core alkaloid substructure

Synthesis of Polycyclic Aromatic Compounds and Heterocycles

Derivatives of bicyclo[3.1.0]hexan-6-amine serve as potent precursors for a variety of highly functionalized heterocyclic compounds. In particular, protected forms of 6-amino-3-azabicyclo[3.1.0]hexane have been utilized as key building blocks. beilstein-journals.orgbeilstein-journals.org These compounds undergo regioselective reactions with versatile reagents like polychloronitrobutadienes. beilstein-journals.orgbeilstein-journals.org

Through nucleophilic substitution and subsequent cyclization reactions, a diverse range of heterocycles can be synthesized, including pyrazoles and pyrimidines. nih.gov The rigid bicyclic scaffold directs the stereochemical outcome of these transformations, allowing for the controlled synthesis of complex, potentially biologically active molecules. beilstein-journals.org The process often involves the reaction of the amine with vinyl, imidoyl, or carbonyl chlorides, leading to the formation of enamines and amides that can be cyclized to produce the final heterocyclic systems. nih.gov Furthermore, methodologies involving the aminative ring-opening of related cyclopropene (B1174273) structures have been extended to one-pot syntheses of highly functionalized polycyclic aromatic compounds (PACs). researchgate.net

Precursors for Enzyme Inhibitors (e.g., Neuraminidase Inhibitors)

The conformationally constrained bicyclo[3.1.0]hexane scaffold has emerged as a promising framework for the design of enzyme inhibitors. It has been proposed as a structural mimic of the distorted boat conformation of sialic acid, which represents the transition state during its cleavage by the enzyme neuraminidase. rsc.orgnih.gov This mimicry makes it a valuable precursor for developing novel inhibitors of influenza A neuraminidase, a key target for antiviral drugs. plos.org

Synthetic strategies focus on preparing densely functionalized bicyclo[3.1.0]hexane analogues that can engage in productive interactions within the neuraminidase active site. nih.govplos.org Researchers have developed synthetic routes involving photochemical reactions and Johnson-Corey-Chaykovsky cyclopropanation to create libraries of these constrained-ring molecules. nih.gov Inhibition assays have validated the potential of the bicyclo[3.1.0]hexane scaffold, with some derivatives showing low micromolar inhibition against different influenza neuraminidase subtypes. nih.gov These findings support the use of this scaffold as a starting point for designing new antiviral agents.

Functional Group Transformations for Diversification

The this compound structure is amenable to a variety of functional group transformations, enabling the creation of diverse chemical libraries for medicinal chemistry applications. A common strategy involves the use of protecting groups on the amine, which can be selectively removed to allow for further functionalization.

For instance, a p-methoxyphenyl (PMP) group on a related cyclopropylaniline can be readily cleaved under oxidative conditions to yield a free amine. nih.gov This primary or secondary amine then serves as a handle for introducing a wide range of substituents through reactions such as Boc protection or reductive amination. nih.gov This modular approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR). The ability to deprotect and subsequently modify the amine without altering the rigid bicyclic core is a key advantage, facilitating the rapid generation of analogues with diverse properties. nih.gov

Examples of Amine Functionalization:

Reaction Reagent Product Type
Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Carbamate
Reductive Amination Aldehydes/Ketones, reducing agent Substituted amine
Acylation Acyl chlorides, anhydrides Amide

Q & A

Q. What are the fundamental synthetic routes for constructing the bicyclo[3.1.0]hexane scaffold?

The bicyclo[3.1.0]hexane core can be synthesized via photochemical cyclization and cyclopropanation. For example, pyridine derivatives undergo photoinduced cyclization to form aziridine intermediates, followed by regioselective ring-opening and cyclopropanation of cyclopentenones to yield the bicyclic framework . Alternative methods include (3 + 2) annulation of aminocyclopropanes with cyclopropenes, which avoids transition-metal catalysts and enables access to heterobicyclic systems .

Q. How is the conformation of bicyclo[3.1.0]hexane derivatives typically characterized?

NMR and X-ray crystallography are primary tools. Studies indicate a boat-like conformation is energetically favored due to the bicyclic strain, as shown in N′-isopropylidene derivatives via X-ray diffraction . Lanthanide-induced shift (LIS) NMR experiments further validate this conformation in thujane derivatives .

Q. What functionalization strategies are available at the 3- and 6-positions of bicyclo[3.1.0]hexane?

Substituents can be introduced via carbene or carbenoid additions to cyclopentene precursors. For example, alkyl, cycloalkyl, or aryl groups are added through convergent synthesis, though non-polar substituents (e.g., saturated hydrocarbons) may complicate crystallization and stereochemical analysis .

Advanced Research Questions

Q. How can stereochemical challenges in bicyclo[3.1.0]hexane derivatives be resolved during synthesis?

Diastereoselective functionalization requires careful control of reaction conditions. Cross metathesis and carbene-mediated cyclopropanation have been used to introduce substituents at the cyclopropane tip, with stereochemical outcomes monitored via NOESY NMR or chiral chromatography . For aziridine intermediates, stereocon-trolled nucleophile addition ensures regioselectivity .

Q. What methodologies address contradictory data in conformational studies (e.g., boat vs. chair)?

Conflicting IR and NMR data can arise from dynamic equilibria or solvent effects. To resolve this, use variable-temperature NMR to detect conformational flexibility, complemented by computational modeling (DFT) to compare energy barriers. For example, IR data suggesting non-boat conformations in thujanol derivatives were re-evaluated using LIS NMR, confirming the boat form .

Q. How can bicyclo[3.1.0]hexane derivatives be applied in medicinal chemistry?

The scaffold is used in constrained analogs for drug design. For instance, sialic acid analogs with bicyclo[3.1.0]hexane cores were synthesized as neuraminidase inhibitors for influenza A, leveraging the rigid structure to mimic transition states . Carbocyclic nucleosides derived from this scaffold also show antiviral potential, requiring functionalization via cross metathesis and cyclopropanation .

Q. What analytical challenges arise in characterizing non-polar bicyclo[3.1.0]hexane derivatives?

Non-polar substituents (e.g., alkyl chains) hinder crystallization and NMR analysis. Solutions include:

  • Derivatization with chromophores (e.g., aryl groups) to enable HPLC separation of diastereomers .
  • Using dynamic NMR to resolve overlapping signals in 13C^{13}\text{C} spectra .
  • Employing X-ray crystallography with heavy-atom derivatives (e.g., brominated analogs) .

Q. How do reaction conditions influence the outcome of cyclopropanation in bicyclo[3.1.0]hexane synthesis?

Cyclopropanation via diazo intermediates is sensitive to electronic effects. Electron-withdrawing groups favor [3 + 2] cycloadditions over cyclopropanation, necessitating optimization of catalysts (e.g., Rh2_2(OAc)4_4) and solvent polarity. For example, PtCl2_2-catalyzed cycloisomerization of hydroxylated enynes selectively forms bicyclo[3.1.0]hexan-3-ones .

Methodological Frameworks

Q. How to design experiments for synthesizing novel bicyclo[3.1.0]hexane-based liquid crystals?

  • Convergent synthesis : Functionalize 3- and 6-positions with aromatic or alkyl groups to modulate mesogenic properties .
  • Steric considerations : Ensure substituents lie in the molecular plane to enhance liquid crystalline ordering .
  • Characterization : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to confirm mesophase behavior .

What criteria ensure rigorous research questions in bicyclo[3.1.0]hexane studies?

Apply the FINER framework:

  • Feasible : Balance synthetic complexity with available resources (e.g., photochemical vs. thermal methods) .
  • Novel : Explore understudied functionalizations (e.g., electron-deficient substituents) .
  • Relevant : Align with applications like antiviral agents or liquid crystals .

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